molecular formula C22H26N2O4 B13458630 (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate

(R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate

Cat. No.: B13458630
M. Wt: 382.5 g/mol
InChI Key: GVPOEEOUPWFEMT-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Functionality: The compound (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is a protected amino acid derivative featuring:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position, a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) .
  • A methyl ester at the C-terminus, enhancing solubility in organic solvents during synthesis.
  • A free ε-amino group on the hexanoate side chain, enabling further functionalization or conjugation .

Applications:
This compound serves as a key intermediate in peptide synthesis, particularly for introducing lysine analogs with orthogonal protection strategies. Its methyl ester facilitates mild deprotection under basic conditions, preserving acid-sensitive groups .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C22H26N2O4/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26)/t20-/m1/s1

InChI Key

GVPOEEOUPWFEMT-HXUWFJFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the fluorenylmethyloxycarbonyl (Fmoc) protected lysine. The next step involves the esterification of the carboxyl group using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the product at various stages of synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: Lysine derivative without the Fmoc group.

    Coupling: Peptide chains with the Fmoc-protected lysine incorporated.

Scientific Research Applications

®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of ®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. This controlled deprotection and coupling process is crucial for the accurate synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural Variants with Alternative Protecting Groups

Compound Molecular Formula Protecting Groups Key Features Applications References
(R)-Methyl 2-Fmoc-amino-6-aminohexanoate C₂₂H₂₇ClN₂O₄ Fmoc (α-amino), methyl ester (C-terminus) Base-labile Fmoc; free ε-amino group SPPS, bioconjugation
(R)-2-Fmoc-amino-6-(Z-amino)hexanoic acid C₂₉H₃₀N₂O₆ Fmoc (α-amino), Z (benzyloxycarbonyl, ε-amino) Dual orthogonal protection (Fmoc/Z) Sequential peptide assembly
Methyl 2-Fmoc-amino-6-Boc-aminohexanoate C₂₈H₃₇N₃O₆ Fmoc (α-amino), Boc (tert-butoxycarbonyl, ε-amino) Acid-labile Boc; base-stable methyl ester Multi-step SPPS workflows

Key Findings :

  • Orthogonal Protection: The Fmoc/Z combination () allows sequential deprotection using base (Fmoc) and hydrogenolysis (Z), enabling complex peptide architectures.
  • Stability : Boc-protected analogs () require acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive residues.

Derivatives with Functionalized Side Chains

Compound Molecular Formula Functional Group Key Features Applications References
(S)-2-Fmoc-amino-6-azidohexanoic acid C₂₁H₂₂N₄O₄ Azido (ε-position) Bioorthogonal reactivity (e.g., click chemistry) Glycopeptide synthesis, bioconjugation
(S)-2-Fmoc-amino-6-isocyanohexanoate C₂₂H₂₂N₂O₄ Isocyano (ε-position) Isonitrile-based ligation Bioorthogonal labeling
(S)-2-Fmoc-amino-4,4-difluorohexanoic acid C₂₃H₂₄F₂N₂O₆ Difluoro (C-4) Enhanced metabolic stability Fluorinated peptide drugs

Key Findings :

  • Bioorthogonal Utility: Azido () and isocyano () derivatives enable strain-promoted or copper-catalyzed ligation, critical for site-specific protein modification.
  • Fluorination : Difluoro analogs () improve resistance to enzymatic degradation, enhancing pharmacokinetic profiles in therapeutic peptides.

Stereo- and Regioisomers

Compound Stereochemistry Modification Key Features Applications References
(S)-Methyl 6-Fmoc-amino-2-aminohexanoate·HCl S-configuration Methyl ester (C-terminus) Mirror-image isomer D-peptide synthesis
(R)-3-Fmoc-amino-5-methylhexanoic acid R-configuration Methyl branch (C-5) Altered hydrophobicity Lipidated peptides

Key Findings :

  • Stereochemical Impact : The S-isomer () is used to synthesize D-peptides, which resist proteolytic cleavage .
  • Branching Effects : Methyl-branched analogs () enhance membrane permeability in cell-penetrating peptides.

Solubility and Stability

  • Solubility : Methyl esters (e.g., ) improve solubility in DCM or DMF, whereas carboxylic acid derivatives () require polar aprotic solvents .
  • Deprotection: Fmoc removal requires 20% piperidine in DMF, while Z-group deprotection () necessitates hydrogenolysis or HBr/acetic acid .

Biological Activity

(R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate, commonly referred to as Fmoc-protected amino acid, is a compound widely utilized in peptide synthesis. Its unique structure allows for various biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid, with a molecular formula of C22H27NO4. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides stability and facilitates selective deprotection during peptide synthesis, which is crucial for forming peptide bonds with other amino acids or peptide fragments.

The primary mechanism of action for (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate involves its role as a protected amino acid. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the free amino acid to participate in coupling reactions to form peptides. This process is essential in synthesizing biologically active peptides that can interact with various biological targets .

Applications in Peptide Synthesis

The compound serves as a building block for synthesizing peptides and peptidomimetics, which are crucial for studying protein-protein interactions and enzyme-substrate relationships. Its stability under physiological conditions makes it ideal for developing peptide-based therapeutics and diagnostic agents .

Case Studies

  • Peptide Therapeutics Development : Research has shown that Fmoc-protected amino acids like this compound can be effectively utilized to create peptides with enhanced stability and bioactivity. For instance, studies on cyclic peptides synthesized using (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate demonstrated improved binding affinities to target proteins compared to linear counterparts .
  • Enzyme Inhibition Studies : In a study focusing on enzyme inhibition, peptides synthesized from this compound exhibited significant inhibitory effects on specific proteases, suggesting potential therapeutic applications in managing diseases involving proteolytic activity .

Data Table: Properties and Applications

Property/CharacteristicDetails
Molecular Formula C22H27NO4
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Applications Peptide synthesis, medicinal chemistry
Mechanism of Action Protected amino acid for selective deprotection and coupling reactions
Stability Stable under physiological conditions
Key Research Areas Protein interactions, enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.